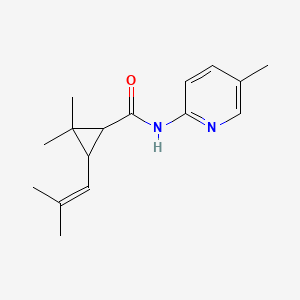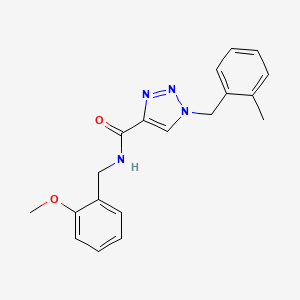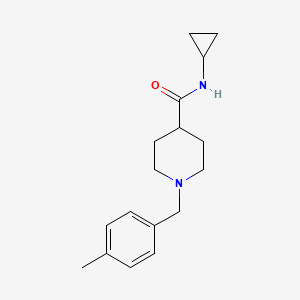![molecular formula C20H20N2O7 B5020981 4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)
4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid), commonly known as OPIBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OPIBO is a bis-imide compound that has a unique structure and properties that make it a suitable candidate for many research applications.
Applications De Recherche Scientifique
OPIBO has potential applications in various fields of scientific research. It has been extensively studied for its use as a fluorescent probe for the detection of metal ions. OPIBO has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, OPIBO has been studied for its potential use as a drug delivery system due to its biocompatibility and unique structure.
Mécanisme D'action
The mechanism of action of OPIBO is not fully understood, but it is believed to interact with metal ions through coordination bonds. OPIBO has been shown to selectively bind with metal ions such as copper, zinc, and iron, which makes it a suitable candidate for metal ion detection.
Biochemical and Physiological Effects:
OPIBO has been shown to have low toxicity and is biocompatible, making it a suitable candidate for biomedical applications. However, further studies are needed to determine the long-term effects of OPIBO on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of OPIBO is its unique structure, which makes it a suitable candidate for various research applications. Additionally, OPIBO has a high sensitivity for metal ion detection, which makes it a valuable tool for analytical chemistry. However, one of the limitations of OPIBO is its high cost, which may limit its use in some research applications.
Orientations Futures
There are many potential future directions for research on OPIBO. One area of interest is the development of OPIBO-based sensors for the detection of metal ions in environmental samples. Additionally, OPIBO may have potential applications in the field of drug delivery, and further research is needed to explore this possibility. Finally, OPIBO may have potential applications in the field of catalysis, and further studies are needed to determine its catalytic properties.
Conclusion:
In conclusion, OPIBO is a synthetic compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a suitable candidate for many research applications, including metal ion detection, drug delivery, and catalysis. Further research is needed to fully understand the mechanism of action of OPIBO and its potential applications in various fields.
Méthodes De Synthèse
OPIBO can be synthesized by reacting 4,4'-diaminodiphenyl ether with succinic anhydride in the presence of a catalyst. The reaction takes place at a high temperature and results in the formation of OPIBO. The purity and yield of the product can be improved by using suitable purification techniques.
Propriétés
IUPAC Name |
4-[3-[3-(3-carboxypropanoylamino)phenoxy]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c23-17(7-9-19(25)26)21-13-3-1-5-15(11-13)29-16-6-2-4-14(12-16)22-18(24)8-10-20(27)28/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAJGGGHOSVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)



![11-benzyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)
![3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride](/img/structure/B5020939.png)

![4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5020962.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)